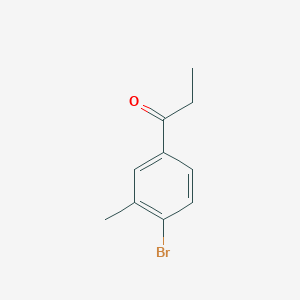

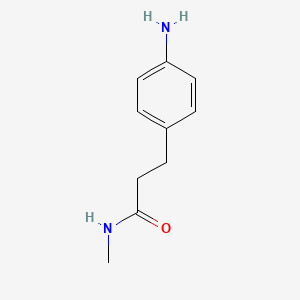

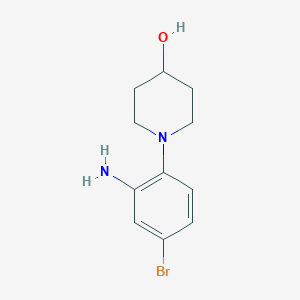

1-(4-Bromo-3-methylphenyl)propan-1-one

Descripción general

Descripción

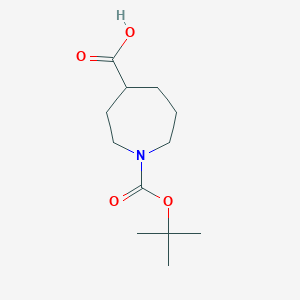

1-(4-Bromo-3-methylphenyl)propan-1-one is a chemical compound that is part of a broader class of organic compounds known as propenones or chalcones. These compounds are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various synthetic and natural products with diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and propenone structures have been synthesized and analyzed, providing insights into their structural and chemical properties.

Synthesis Analysis

The synthesis of related bromophenyl propenones typically involves the reaction of bromoacetophenone with other aromatic aldehydes in the presence of a base such as sodium hydroxide. For instance, an organic nonlinear optical material with a bromophenyl group was synthesized by reacting 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 1-(4-Bromo-3-methylphenyl)propan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl propenones is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the molecular geometry, bond lengths, angles, and the presence of intramolecular interactions such as hydrogen bonds. The planarity of the molecule and the orientation of substituents around the propenone core are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Bromophenyl propenones can participate in various chemical reactions due to the presence of the reactive α,β-unsaturated ketone group. They can undergo addition reactions, cyclization, and serve as intermediates in the synthesis of more complex molecules . The bromine atom on the phenyl ring can also be involved in substitution reactions, making these compounds versatile reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl propenones, such as their thermal stability, can be assessed using techniques like thermogravimetric analysis (TGA) . The electronic properties, including the bandgap energies and molecular electrostatic potential, can be calculated using computational methods like density functional theory (DFT) . These properties are important for evaluating the compound's potential applications in materials science, such as in the development of nonlinear optical materials .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

The synthesis and application of complex organic compounds, including brominated and methylated phenylpropanones, are critical in developing new materials and chemicals. For example, the study of downstream processing techniques for biologically produced diols, such as 1,3-propanediol, highlights the importance of advanced separation and purification methods in chemical manufacturing (Zhi-Long Xiu & A. Zeng, 2008). Similarly, practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrate the ongoing need for efficient, scalable chemical synthesis routes in the production of pharmaceuticals and other chemical products (Yanan Qiu et al., 2009).

Biotechnology and Pharmaceutical Applications

The exploration of volatile organic compounds (VOCs) in medical diagnostics, such as their role in identifying and monitoring diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), underscores the significance of chemical compounds in medical research and diagnostics (K. Van Malderen et al., 2020). This is particularly relevant for compounds with specific chemical functionalities that can be identified through non-invasive techniques.

Environmental Science and Toxicology

The review of environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, highlights the environmental impact and toxicological profiles of brominated organic compounds. This research is crucial for understanding the environmental behavior and potential health effects of related brominated compounds (C. Koch & B. Sures, 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQKPLAEAAAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625062 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-methylphenyl)propan-1-one | |

CAS RN |

210228-01-6 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)